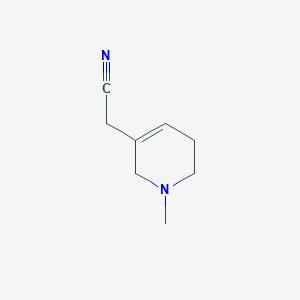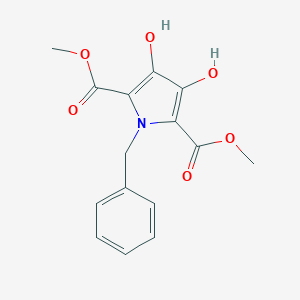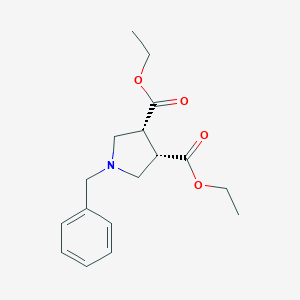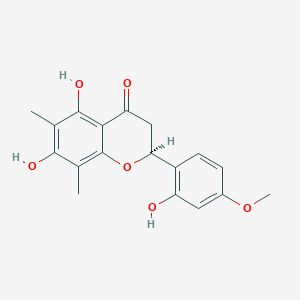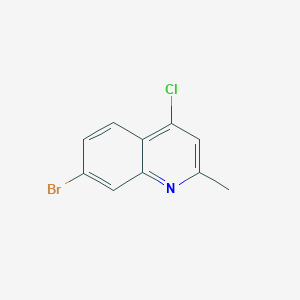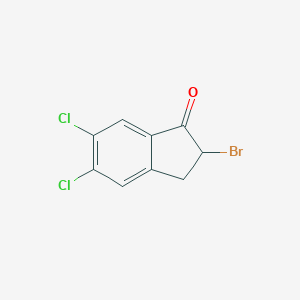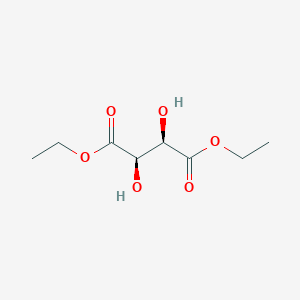
Diethyl L-tartrate
Vue d'ensemble
Description
Diethyl L-tartrate is a colorless, thick, oily liquid with a faint, wine-like odor . It is used as a chiral auxiliary in various chemical reactions . It is made from natural tartaric acid .
Synthesis Analysis
Diethyl L-tartrate can be synthesized from natural tartaric acid . It has been used in the synthesis of biologically active compounds such as (+)-altholactone, (-)-aspicilin, (+)-monomorine I, and (+)- (1 R,2 R,3 S,6 S)-3,6-di- O -methyl conduritol-E .
Molecular Structure Analysis
The molecular formula of Diethyl L-tartrate is C8H14O6 . Its IUPAC Standard InChI is InChI=1S/C8H14O6/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6,9-10H,3-4H2,1-2H3/t5-,6-/m0/s1 .
Chemical Reactions Analysis
Diethyl L-tartrate is used as a chiral auxiliary in the Sharpless enantioselective epoxidation of allylic alcohols, for Sharpless-type enantioselective oxidation of sulfides to sulfoxides, and as a chiral auxiliary in the enantioselective construction of cyclopropanes from allylic alcohols by an asymmetric Simmons-Smith reaction .
Physical And Chemical Properties Analysis
Diethyl L-tartrate is a colorless to light yellow clear liquid . It has a molecular weight of 206.19 . It has a boiling point of 280°C , a flash point of 152°C , and a specific gravity of 1.21 . It is soluble in chloroform and slightly soluble in water .
Applications De Recherche Scientifique
Chiral Synthesis of Biologically Active Compounds
Diethyl L-tartrate is utilized in the synthesis of various biologically active compounds. Its chiral nature facilitates the production of enantiomerically pure substances, which are crucial in the development of pharmaceuticals. For instance, it’s used in the synthesis of:
Sharpless Enantioselective Epoxidation
This compound serves as a chiral auxiliary in the Sharpless enantioselective epoxidation of allylic alcohols . This reaction is a cornerstone in organic chemistry for producing epoxides with high enantioselectivity, which are valuable intermediates in synthesizing complex molecules.
Oxidation of Sulfides to Sulfoxides
Diethyl L-tartrate is involved in the Sharpless-type enantioselective oxidation of sulfides to sulfoxides . Sulfoxides are important in the chemical industry and pharmaceuticals due to their chirality and functional group transformation capabilities.
Asymmetric Simmons-Smith Reaction
It acts as a chiral auxiliary in the enantioselective construction of cyclopropanes from allylic alcohols by an asymmetric Simmons-Smith reaction . Cyclopropanes are a common motif in natural products and pharmaceuticals, and their enantioselective synthesis is of significant interest.
Synthesis of Isoquinoline Alkaloids
Diethyl L-tartrate is used as a chiral reagent in the synthesis of isoquinoline alkaloids . These alkaloids have a wide range of pharmacological activities, including anti-cancer, anti-microbial, and cardiovascular effects.
Acute Ischemic Stroke Therapy
The compound is also instrumental in synthesizing arundic acid, used in acute ischemic stroke therapy . Arundic acid has shown promise in reducing the effects of stroke by targeting astrocytes in the brain.
Transdermal Drug Delivery Systems
Research indicates that Diethyl L-tartrate-based deep eutectic solvents can enhance drug solubilization and be used in transdermal drug delivery systems . This application is particularly promising for drugs that require controlled release through the skin.
Safety and Hazards
Diethyl L-tartrate is a combustible liquid . It can cause skin irritation and serious eye irritation . Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling it .
Mécanisme D'action
Target of Action
Diethyl L-tartrate, also known as Diethyl L-(+)-Tartrate, is an organic compound with the formula (HOCHCO2Et)2 . It is used in the synthesis of biologically active compounds . .
Mode of Action
Diethyl L-tartrate is known to interact with its targets to produce certain effects. For instance, in the Sharpless epoxidation, diethyl tartrate and titanium isopropoxide form a chiral catalyst in situ . .
Biochemical Pathways
Diethyl L-tartrate is involved in the synthesis of biologically active compounds such as (+)-altholactone, (-)-aspicilin, (+)-monomorine I, and (+)-(1R,2R,3S,6S)-3,6-di-O-methyl conduritol-E . It is also used in the Sharpless epoxidation, a reaction used to prepare epoxides . .
Pharmacokinetics
It’s known that the compound has a boiling point of 280 °c and a density of 1204 g/mL at 25 °C . These properties might influence its bioavailability.
Result of Action
It’s known that the compound is used in the synthesis of biologically active compounds , suggesting that it may have significant effects at the molecular and cellular levels.
Action Environment
It’s known that the compound has a boiling point of 280 °c , suggesting that high temperatures might influence its stability.
Propriétés
IUPAC Name |
diethyl (2R,3R)-2,3-dihydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O6/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6,9-10H,3-4H2,1-2H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAVZVORKRDODB-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(=O)OCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@H](C(=O)OCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052597 | |
| Record name | Diethyl L-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless viscous liquid with very faint winey odour | |
| Record name | Diethyl tartrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1116/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
slightly soluble to insoluble in water; miscible in oil and alcohol | |
| Record name | Diethyl tartrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1116/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.203-1.210 (20°) | |
| Record name | Diethyl tartrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1116/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Diethyl L-tartrate | |
CAS RN |
87-91-2 | |
| Record name | Diethyl tartrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl tartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl L-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.622 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQ72CPY58Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of diethyl L-tartrate?
A1: The molecular formula of diethyl L-tartrate is C8H14O6, and its molecular weight is 206.18 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize diethyl L-tartrate?
A2: Common spectroscopic techniques used for characterization include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR provide valuable information about the structure and purity of the compound. []
- Fourier Transform Infrared (FTIR) Spectroscopy: This technique helps identify functional groups present in the molecule. []
- Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound. []
Q3: What are the notable catalytic properties of diethyl L-tartrate?
A3: Diethyl L-tartrate is often employed as a chiral ligand in various asymmetric catalytic reactions. Its key catalytic properties include:
- Chirality: Its inherent chirality enables the synthesis of enantiomerically enriched compounds. [, , , , , , , , , , , , ]
- Coordination ability: The presence of multiple oxygen atoms allows it to effectively coordinate with metal centers, forming chiral catalysts. [, , ]
Q4: Can you provide some examples of reactions where diethyl L-tartrate is used as a chiral catalyst?
A4: Diethyl L-tartrate is utilized in a variety of asymmetric reactions, including:
- Enantioselective addition of diethylzinc to aldehydes: This reaction leads to the formation of chiral alcohols, which are valuable building blocks for various natural products and pharmaceuticals. []
- Sharpless asymmetric dihydroxylation: This reaction allows for the enantioselective synthesis of vicinal diols from alkenes. []
- Asymmetric α-hydroxylation of β-dicarbonyl compounds: This reaction produces chiral α-hydroxy carbonyl compounds, which are important intermediates in organic synthesis. []
Q5: How do structural modifications of diethyl L-tartrate affect its activity and properties?
A5: Modifying diethyl L-tartrate's structure can significantly impact its properties. For example:
- Ester group variation: Changing the ester groups (e.g., to diisopropyl or di-n-butyl) can influence its solubility, hydrogen bonding ability, and consequently, its performance as a chiral additive in polymerization reactions. []
- Hydroxyl group derivatization: Converting the hydroxyl groups to esters or ethers can alter the compound's coordination ability and its efficacy as a chiral ligand in asymmetric catalysis. [, ]
Q6: What are the applications of diethyl L-tartrate in polymer chemistry?
A6: Diethyl L-tartrate has been investigated for its ability to induce chirality in polymers:
- Syndiotactic-specific radical polymerization: When used as an additive in radical polymerization of N,N-dimethylacrylamide, it promotes the formation of polymers with a specific stereochemical arrangement (syndiotactic). This control over polymer tacticity can lead to materials with unique properties. []
- Synthesis of optically active polyurethanes: Diethyl L-tartrate can be used as a monomer in the synthesis of polyurethanes, introducing chirality into the polymer backbone. [, ]
Q7: How is diethyl L-tartrate used in the total synthesis of natural products?
A7: Diethyl L-tartrate serves as a valuable chiral starting material for synthesizing complex natural products due to its readily available enantiopure form. Examples include:
- (-)-Ichthyothereol and its acetate: These compounds, isolated from plants, exhibit biological activity. Diethyl L-tartrate provided the chiral centers for their first total synthesis. []
- Broussonetine F: This natural product with potential therapeutic applications was synthesized using diethyl L-tartrate, showcasing its utility in constructing complex molecules. []
- Myriocin: This immunosuppressant was synthesized using a diethyl L-tartrate derivative and a Rh(II)-catalyzed C-H amination, highlighting its versatility in synthetic strategies. []
- Lycopodium alkaloids: Three alkaloids were synthesized using diethyl L-tartrate, showcasing its utility in building complex ring systems. []
- Paecilomycin F: This antiplasmodial compound was synthesized using diethyl L-tartrate, demonstrating its effectiveness in constructing macrocyclic lactones. []
Q8: Are there any other noteworthy applications of diethyl L-tartrate?
A8: Besides its use as a chiral building block and catalyst, diethyl L-tartrate has been explored for other applications:
- Formation of antimicrobial hydrogels: Diethyl L-tartrate can act as a crosslinking agent for polyallylamine, creating hydrogels with antimicrobial properties. []
- Chiral stationary phases in HPLC: Derivatives of diethyl L-tartrate have been used to develop chiral stationary phases for high-performance liquid chromatography (HPLC), enabling the separation of enantiomers. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



